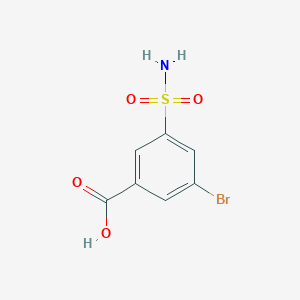
6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Übersicht
Beschreibung
6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a chemical compound . It contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic aldehyde, 1 aromatic hydroxyl, and 3 aromatic ethers . The molecule contains a total of 27 atoms, including 12 Hydrogen atoms, 10 Carbon atoms, and 5 Oxygen atoms .
Synthesis Analysis
The synthesis of similar compounds, such as 2,3,4-trimethoxybenzaldehyde, has been reported in the literature . These methods often involve the use of starting materials like 4-bromoacetophenone and undergo Claisen-Schmidt base-catalyzed condensation . Another method involves taking pyrogallic acid as raw material, dimethyl sulfate as alkylating reagent, and under the existence of sodium hydroxide, methylation is performed through an O-alkylation reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered aromatic ring with an aldehyde group and three methoxy groups attached to it . The molecule also contains a hydroxyl group .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- Regioselective Electrophilic Substitution : Research shows that derivatives of trimethoxybenzaldehyde, including 6-Hydroxy-2,3,4-trimethoxybenzaldehyde, can undergo regioselective electrophilic substitution. Such processes are essential in organic synthesis, where specific functional groups are introduced at targeted positions on the molecule (Azzena et al., 1992).
Chemical Intermediates
- Production of Pharmaceutical and Perfume Ingredients : Substituted hydroxybenzaldehydes are significant feedstock materials for the pharmaceutical and perfume industries. The selective oxidation of aromatic methyl groups, a process in which compounds like this compound are involved, is crucial for creating these valuable intermediates (Boldron et al., 2005).
Pharmaceutical Synthesis
- Synthesis of Medicinal Compounds : this compound and its derivatives have potential medicinal value. They are synthesized through various chemical reactions, highlighting their importance in pharmaceutical chemistry (Li, 2014).
Mechanistic Studies
- Understanding Chemical Reactions : Studies on trimethoxybenzaldehyde derivatives offer insights into the mechanisms of various chemical reactions, such as chlorination and oxidation. Understanding these mechanisms is crucial for developing more efficient and sustainable chemical processes (Långvik & Hormi, 1994).
Chemical Synthesis Optimization
- Optimization of Synthesis Routes : Research on this compound involves finding more efficient synthesis routes, essential for reducing costs and environmental impact in industrial chemistry (Ya, 2001).
Enzyme Mimicking Systems
- Bioinspired Systems for Selective Reactions : Studies also include the development of bioinspired systems that mimic enzyme functions for selective chemical transformations, using compounds like this compound (Bartlett, Pletcher & Zeng, 1999).
Eigenschaften
IUPAC Name |
6-hydroxy-2,3,4-trimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-8-4-7(12)6(5-11)9(14-2)10(8)15-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKDLTZUNKKEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3286633.png)
